molecular formula C9H7NO2S B14757109 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 773-86-4

8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B14757109
CAS No.: 773-86-4
M. Wt: 193.22 g/mol
InChI Key: SEXPBSFMTBGATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a sulfur atom and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted benzoxazinones.

Scientific Research Applications

8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-sulfanylidene-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and oxygen atoms in the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

773-86-4

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

8-methyl-2-sulfanylidene-1,3-benzoxazin-4-one

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)12-9(13)10-8(6)11/h2-4H,1H3,(H,10,11,13)

InChI Key

SEXPBSFMTBGATR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=S)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.